3-(pyridin-2-yl)-1H-indazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-yl-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-8-4-5-10-9(7-8)12(16-15-10)11-3-1-2-6-14-11/h1-7H,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWZBIVBDADZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653487 | |
| Record name | 3-(Pyridin-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177100-99-0 | |
| Record name | 3-(Pyridin-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 3 Pyridin 2 Yl 1h Indazol 5 Amine Derivatives
Influence of Substituent Nature and Position on the Pyridine (B92270) Ring
The pyridine ring serves as a crucial interaction motif, and its electronic properties and substitution pattern are key determinants of biological potency. Studies on related heterocyclic systems have established principles that are applicable to the 3-(pyridin-2-yl)-1H-indazol-5-amine core. The nature and position of substituents can modulate the ring's electron density, basicity (pKa), and steric profile, thereby affecting binding affinity to target proteins.
Generally, the introduction of small electron-donating groups, such as a methyl group, can enhance fluorescence properties by stabilizing the ring system, a principle that may translate to stabilizing binding interactions. beilstein-journals.org Conversely, the presence of electron-withdrawing groups, like halogens (e.g., bromo, chloro) or a trifluoromethyl (CF3) group, can significantly alter the electronic distribution and potentially introduce new halogen bonding interactions with the target protein. beilstein-journals.org
Research on various pyridine-containing compounds has shown that the position of these substituents is critical. For instance, in studies of different classes of pyridine derivatives, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance antiproliferative activity, while bulky groups or certain halogen substitutions can be detrimental. nih.gov The replacement of a methoxy group with a hydroxyl group, for example, has been observed to significantly improve potency in some series. nih.gov In the context of macrofilaricidal compounds, substitutions on the pyridine ring are a key area of optimization. semanticscholar.org
The following table summarizes the general influence of pyridine ring substituents on the activity of related heterocyclic compounds.
| Substituent Type | Position | General Effect on Activity | Rationale |
| Electron-Donating (e.g., -CH3) | 5 | May increase activity | Stabilizes the ring system through inductive effects. beilstein-journals.org |
| Electron-Withdrawing (e.g., -Br, -CF3) | 5 | Can increase activity | Alters electronic properties, may form specific interactions. beilstein-journals.org |
| Halogens | Various | Variable | Can decrease activity if bulky, but can also form beneficial halogen bonds. nih.gov |
| Hydroxyl (-OH), Methoxy (-OMe) | Various | Generally enhances activity | Can act as hydrogen bond donors/acceptors, improving target engagement. nih.gov |
Effects of Modifications at the Indazole Core (N-1, C-3, C-5, C-6, C-7) on Biological Potency and Selectivity
The indazole core is another key component of the scaffold, offering multiple positions for modification to fine-tune the molecule's pharmacological profile.
N-1 Position: The N-1 position of the indazole ring is a common site for substitution. Alkylation or arylation at this position can influence the molecule's physicochemical properties, such as solubility and lipophilicity, and can also orient the C-3 substituent for optimal target binding. In studies of related indole (B1671886) derivatives, N-1 substitution with groups like 3-fluorobenzoyl or pyridin-2-ylmethyl was explored to modulate activity and selectivity. nih.gov The choice between the 1H- and 2H-indazole tautomers is also a critical consideration, as the 1H tautomer is generally more stable. mdpi.com
C-3 Position: The substituent at the C-3 position is pivotal for activity. The presence of a heteroaromatic ring like pyridine or a structurally similar pyrazine (B50134) is a common feature in many potent kinase inhibitors. nih.govresearchgate.net In the development of pan-Pim kinase inhibitors, the 3-(pyrazin-2-yl)-1H-indazole scaffold was identified as a highly promising starting point, indicating the importance of this specific linkage. researchgate.net
C-5 Position: The 5-amino group is a critical functional handle that can be modified to enhance potency and selectivity. It can serve as a hydrogen bond donor, crucial for anchoring the ligand in the active site of a target protein. Modifications include acylation to form amides or its use as a point of attachment for larger moieties. For example, in a series of ROCK-II inhibitors, the C-5 position of the indazole was linked to a piperazine (B1678402) or piperidine (B6355638) ring, with further substitutions on these rings significantly impacting activity and selectivity against other enzymes like CYP3A4. researchgate.net
C-6 and C-7 Positions: Substitution on the benzo part of the indazole ring at the C-6 and C-7 positions allows for further exploration of the binding pocket. Adding substituents can improve potency, selectivity, and pharmacokinetic properties by engaging with specific sub-pockets of the target protein. For instance, the introduction of fluorine atoms into the scaffold is a common strategy to improve metabolic stability and binding affinity. nih.gov
The following table details the effects of various modifications to the indazole core in related inhibitor classes.
| Position | Modification | Effect on Potency/Selectivity | Example Class |
| N-1 | Alkylation/Arylation | Modulates physicochemical properties and substituent orientation. nih.gov | MAO-B Inhibitors nih.gov |
| C-3 | Pyrazine instead of Pyridine | Maintained high potency, indicating bioisosteric relationship. researchgate.net | Pan-Pim Kinase Inhibitors researchgate.net |
| C-5 | Linkage to Piperazine/Piperidine | Led to potent inhibitors, but some analogs also inhibited CYP3A4. researchgate.net | ROCK-II Inhibitors researchgate.net |
| C-5 | Amide formation | Can be used to explore specific vector spaces within the binding site. | General Kinase Inhibitors |
| C-6 | Substitution | Can improve potency and selectivity by accessing new binding interactions. researchgate.net | General Indazole Derivatives researchgate.net |
Conformational and Stereochemical Influences on Ligand-Target Interactions
The three-dimensional arrangement of the pyridine and indazole rings relative to each other is a determining factor for effective ligand-target binding. In the structurally related compound 3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, the molecule is observed to be almost planar, with a very small dihedral angle of 5.58° between the mean planes of the pyridine and triazole rings. nih.govnih.gov This suggests that a near-coplanar conformation is likely favorable for the this compound scaffold as well, as it allows the molecule to fit within the typically planar ATP-binding sites of many kinases.
Furthermore, specific substitutions can lock the molecule into a particular conformation. For example, in a diarylamine system containing a substituted pyridine, an intramolecular hydrogen bond was observed between a nitro group on the pyridine and the amine linker, which restricted the rotation of the rings relative to each other. mdpi.com Such conformational constraints can be advantageous, reducing the entropic penalty upon binding and leading to higher affinity.
The introduction of chiral centers, for instance through substitution at the N-1 position with a chiral moiety, would introduce stereochemical considerations. Different stereoisomers could exhibit significantly different biological activities, as one enantiomer may fit the target's binding site far more effectively than the other.
Correlations between Molecular Descriptors and Biological Activity
Quantitative structure-activity relationship (QSAR) studies aim to correlate the biological activity of a series of compounds with their physicochemical properties, or "molecular descriptors." For pyridine derivatives, molecular descriptors and electrostatic potential maps have been used to understand and predict antiproliferative activity. nih.gov These studies can reveal which properties are most important for activity.
Key molecular descriptors that influence the activity of compounds like this compound include:
Lipophilicity (LogP): Affects cell permeability and binding to hydrophobic pockets.
pKa: The basicity of the pyridine nitrogen and the acidity of the indazole N-H can be critical for forming ionic or hydrogen bonds with the target.
Hydrogen Bond Donors/Acceptors: The number and location of these groups (e.g., the 5-amino group, the pyridine nitrogen) are essential for specific interactions.
By computationally modeling these descriptors and correlating them with experimental inhibitory concentrations (e.g., IC50), researchers can build predictive models to guide the design of new derivatives with improved potency and better pharmacokinetic profiles. nih.gov
Molecular and Cellular Biological Investigations of 3 Pyridin 2 Yl 1h Indazol 5 Amine and Analogs
Modulation of Protein Kinase Activity
The indazole moiety is a recognized pharmacophore for developing inhibitors of protein kinases, a critical class of enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. nih.gov Analogs based on the indazole and related azaindazole scaffolds have been shown to target a variety of both serine/threonine and tyrosine kinases.
Specific Kinase Targets (e.g., Aurora A, Pim Kinases, FGFR, EGFR, JAK, Akt, CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC)
Research into indazole-based compounds has identified several specific kinase targets.
Aurora A Kinase: A series of 3-(pyrrolopyridin-2-yl)indazole derivatives have been identified as potent inhibitors of Aurora A kinase. acs.org In a panel of kinases, select compounds from this series demonstrated significant selectivity for Aurora A over other kinases, including CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, and PKC. acs.org
Pim Kinases: The Pim kinases are a family of serine/threonine kinases involved in tumorigenesis. nih.govacs.org Analogs such as 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors, meaning they inhibit all three isoforms (Pim-1, -2, -3). nih.govacs.org
Cyclin-Dependent Kinase 7 (CDK7): CDK7 has emerged as a potential target in certain diseases. Novel N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives were designed as potent and selective inhibitors of CDK7. The representative compound, B2, was found to inhibit CDK7 with a half-maximal inhibitory concentration (IC₅₀) of 4 nM. researchgate.net
Tropomyosin Receptor Kinases (TRKs): Fusions and mutations in TRK-encoding genes are known oncogenic drivers. An indazole-based scaffold was the starting point for the discovery of a novel, potent Type II TRK kinase inhibitor, IHMT-TRK-284. This compound exhibited low nanomolar IC₅₀ values against TRKA (10.5 nM), TRKB (0.7 nM), and TRKC (2.6 nM). nih.gov
Other Kinases: While not primary targets for all examined series, other kinases are often used in selectivity profiling. For instance, mTORC2, which phosphorylates Akt, is a key regulator of cell proliferation. google.com A potent mTOR inhibitor, Torin2, was developed from an indazole-based scaffold and showed an EC₅₀ of 0.25 nM for inhibiting cellular mTOR activity. google.com
| Compound Class | Target Kinase(s) | Specific Example | IC₅₀ Value |
| 3-(pyrrolopyridin-2-yl)indazoles | Aurora A | Compound 2y | 1.3 nM ¹ |
| N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamides | CDK7 | Compound B2 | 4 nM |
| Indazole-based TRK inhibitor | TRKA, TRKB, TRKC | IHMT-TRK-284 | 10.5, 0.7, 2.6 nM |
¹ Value reported as IC₅₀ against HCT116 cell line, with Aurora A identified as the molecular target. acs.org
Mechanistic Insights into Kinase Inhibition (e.g., ATP-competitive, allosteric regulation)
The primary mechanism of action for many indazole-based kinase inhibitors is competitive inhibition with adenosine (B11128) triphosphate (ATP) at the enzyme's active site. The indazole core often serves as a "hinge-binding" moiety, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved segment that connects the N- and C-lobes of the kinase domain. tandfonline.com It has been suggested that the two nitrogen atoms of the indazole ring can form two hydrogen bonds with this region. tandfonline.com
Further mechanistic detail comes from the discovery of "Type II" inhibitors, such as the TRK inhibitor IHMT-TRK-284. nih.gov Unlike Type I inhibitors that bind to the active (DFG-in) conformation of the kinase, Type II inhibitors bind to and stabilize the inactive (DFG-out) conformation, often accessing an adjacent allosteric pocket.
Isoform Selectivity and Promiscuity Profiling
The degree of selectivity is a critical attribute of a kinase inhibitor. Indazole analogs have demonstrated a wide spectrum of selectivity profiles.
High Selectivity: The N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide series showed high selectivity for CDK7 over other cyclin-dependent kinases. researchgate.net Similarly, certain 3-(pyrrolopyridin-2-yl)indazole derivatives are highly selective for Aurora A. acs.org The mTOR inhibitor Torin2 displayed an 800-fold cellular selectivity over the related kinase PI3K and high selectivity against a panel of 440 other protein kinases. google.com The TRK inhibitor IHMT-TRK-284 also showed a high degree of selectivity in a broad kinome screen. nih.gov
Pan-Inhibition: In contrast, some analogs are intentionally designed to be "pan-inhibitors," targeting all isoforms within a specific kinase family. The 3-(pyrazin-2-yl)-1H-indazole derivatives developed as pan-Pim kinase inhibitors exemplify this approach, suggesting a lack of isoform selectivity among Pim-1, -2, and -3. nih.govacs.org
Enzyme Inhibition Studies Beyond Kinases
The therapeutic potential of the indazole scaffold is not limited to kinase inhibition. Analogs have been investigated for their effects on other important enzyme classes, including those involved in immune modulation and inflammation.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the amino acid tryptophan and is a key target in cancer immunotherapy for its role in mediating tumor immune escape. nih.govrsc.org The 1H-indazole has emerged as a novel scaffold for IDO1 inhibitors. acs.org
Studies have shown that 4,6-substituted-1H-indazole derivatives can potently inhibit IDO1, with one compound (35 ) achieving an IC₅₀ value of 0.74 µM in an enzymatic assay. nih.gov The mechanism is believed to involve direct interaction of the indazole nitrogen with the ferrous iron of the enzyme's heme group, classifying them as Type II inhibitors that bind the reduced form of the enzyme. acs.org Further research into 6-aminoindazole derivatives, such as N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 ), has shown suppression of IDO1 expression. researchgate.net Structure-activity relationship studies indicate that the 1H-indazole scaffold is crucial for activity and that substitutions at the 6-position can be more effective for IDO1 inhibition than those at the 5-position. acs.orgresearchgate.net
| Compound Class | Target Enzyme | Specific Example | IC₅₀ Value |
| 4,6-substituted-1H-indazoles | IDO1 | Compound 35 | 0.74 µM |
| 1,3-dimethyl-6-amino indazoles | IDO1 | N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7 ) | N/A¹ |
¹ Activity reported as suppression of IDO1 expression, not as an IC₅₀ value. researchgate.net
Cyclooxygenase (COX-1/COX-2) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). sciforum.net The development of selective COX-2 inhibitors has been a major goal to reduce the gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibition. nih.gov
Derivatives of the (aza)indazole scaffold have been successfully developed as potent and selective COX-2 inhibitors. nih.govtandfonline.com A series of 2,3-di(het)arylated (aza)indazoles were synthesized and evaluated, leading to the identification of compound 16 , which exhibited a COX-2 IC₅₀ of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.govtandfonline.com Structure-activity studies within this indazole series revealed that the placement of a 4-sulfonylaryl group at the N-2 position of the indazole ring was superior for COX-2 inhibitory activity compared to its placement at the C-3 position. tandfonline.com
| Compound Class | Target Enzyme | Specific Example | IC₅₀ Value | Selectivity |
| 2,3-di(het)arylated (aza)indazoles | COX-2 | Compound 16 | 0.409 µM | High vs. COX-1 |
Receptor Binding and Ligand-Receptor Interaction Profiling
The interaction of 3-(pyridin-2-yl)-1H-indazol-5-amine and its analogs with various receptors has been a subject of investigation to understand their therapeutic potential.
Analogs of this compound have been explored for their potential as melanin-concentrating hormone receptor 1 (MCHR1) antagonists. In the quest for non-basic MCHR1 antagonists, researchers have investigated various bicyclic motifs. One such study focused on a chemically neutral 2H-indazole derivative, which, while a different regioisomer, provides insight into the potential of the indazole scaffold. This 2H-indazole derivative demonstrated a binding affinity for the human MCHR1 with an IC50 value of 35 nM. nih.gov This finding is significant as it is comparable to other established imidazopyridine and benzimidazole-based MCHR1 antagonists. nih.gov The research aimed to develop MCHR1 antagonists with improved safety profiles by removing the aliphatic amine group commonly found in such compounds. nih.gov The identification of the imidazo[1,2-a]pyridine (B132010) ring as a motif with high intrinsic binding affinity for MCHR1 further underscores the potential of related heterocyclic structures in this domain. nih.gov
| Compound | Target | Activity (IC50) |
|---|---|---|
| 2H-indazole derivative 8a | Human MCHR1 | 35 nM |
The modulation of serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT6 subtypes, is a key area of interest for potential therapeutic applications in neuropsychiatric disorders. Research into indazole derivatives has revealed interactions with these receptors. For instance, a series of N-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamides were synthesized and evaluated for their binding affinities to various receptors. While these are more complex analogs, they share the pyridin-2-yl and indazole moieties. Within this series, the introduction of a pyridin-2-yl group resulted in a compound with moderate activity at the 5-HT2A receptor. In contrast, analogs with pyridin-3-yl or pyridin-4-yl substitutions led to a significant decrease in or loss of activity, highlighting the specific role of the pyridin-2-yl substituent in receptor interaction.
Furthermore, other related heterocyclic structures have been investigated for their affinity to the 5-HT6 receptor. Studies on 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-pyrrolopyridines have identified potent 5-HT6 receptor ligands, with some analogs exhibiting Ki values in the low nanomolar range (e.g., 1.7 nM and 3.9 nM). europeanreview.org These findings suggest that the broader class of nitrogen-containing heterocyclic compounds, including indazole derivatives, holds promise for the development of selective serotonin receptor modulators.
Cellular Antiproliferative Activity in In Vitro Cancer Cell Line Models
Derivatives of 1H-indazole-3-amine have demonstrated significant antiproliferative activity against various human cancer cell lines. A series of these derivatives were synthesized and evaluated for their inhibitory effects. One particular analog, compound 6o, exhibited a promising inhibitory effect against the human chronic myeloid leukemia cell line K562, with a 50% inhibitory concentration (IC50) value of 5.15 µM. nih.govnih.gov This compound also showed considerable selectivity when tested against a normal human embryonic kidney cell line (HEK-293), with an IC50 of 33.2 µM. nih.govnih.gov The antiproliferative activity of these indazole derivatives was also assessed against other cancer cell lines, including human lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG2) cells. nih.gov
In another study, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against a panel of 60 human cancer cell lines. nih.gov The most active compounds in this series, 10d and 10e, were capable of inhibiting the cell growth of many of these neoplastic cell lines at concentrations below 1 µM, with one compound showing an IC50 of 0.0153 µM in the SR leukemia cell line. nih.gov
| Compound/Analog | Cell Line | Cancer Type | Activity (IC50) |
|---|---|---|---|
| Compound 6o (1H-indazole-3-amine derivative) | K562 | Chronic Myeloid Leukemia | 5.15 µM |
| Compound 6o (1H-indazole-3-amine derivative) | HEK-293 | Normal Human Embryonic Kidney | 33.2 µM |
| Compound 10d/10e (3-amino-N-phenyl-1H-indazole-1-carboxamide) | SR | Leukemia | 0.0153 µM |
The antiproliferative activity of indazole derivatives is, in part, attributed to their ability to interfere with the cell cycle of cancer cells. For the 1H-indazole-3-amine analog, compound 6o, treatment of K562 cells resulted in a dose-dependent arrest in the G0/G1 phase of the cell cycle. nih.gov After 24 hours of treatment with increasing concentrations (10, 12, and 14 µM) of compound 6o, the percentage of cells in the G0/G1 phase increased from 29.4% in the control group to 31.8%, 36.4%, and 41.1%, respectively. nih.gov This was accompanied by a significant decrease in the proportion of cells in the S phase. nih.gov
Similarly, the potent 3-amino-N-phenyl-1H-indazole-1-carboxamide analogs, 10d and 10e, were also found to cause a block in the G0-G1 phase of the cell cycle. nih.gov This G0/G1 arrest is a common mechanism for anticancer agents, as it prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation.
In addition to cell cycle arrest, indazole analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells. The 1H-indazole-3-amine derivative, compound 6o, was confirmed to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov Flow cytometry analysis using Annexin V-FITC/PI staining revealed that after 48 hours of treatment with 10, 12, and 14 µM of compound 6o, the total apoptosis rates (early and late apoptosis) were 9.64%, 16.59%, and 37.72%, respectively. nih.gov
The mechanism of this induced apoptosis involves the modulation of key regulatory proteins. Western blot analysis showed that treatment with compound 6o led to a significant decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov The altered Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases.
The anticancer effects of indazole derivatives are mediated through the modulation of specific downstream signaling pathways. For the 1H-indazole-3-amine analog, compound 6o, it is suggested that its effects on apoptosis and the cell cycle may be due to the inhibition of the p53/MDM2 pathway. nih.govnih.gov The p53 tumor suppressor protein is a crucial regulator of cell growth and apoptosis, and its activity is tightly controlled by its negative regulator, MDM2. nih.gov Inhibition of the p53-MDM2 interaction can stabilize p53, leading to the activation of downstream targets that promote cell cycle arrest and apoptosis. nih.gov
In the case of the 3-amino-N-phenyl-1H-indazole-1-carboxamide analogs (10d and 10e), their induction of a G0-G1 cell cycle block was associated with an increased ratio of underphosphorylated retinoblastoma protein (pRb) to total pRb. nih.gov The phosphorylation status of pRb is a key determinant of the G1/S checkpoint, and hypophosphorylated pRb prevents cell cycle progression. This indicates that these compounds may exert their effects by modulating the activity of cyclin-dependent kinases (CDKs) that are responsible for pRb phosphorylation.
Other In Vitro Biological Activities
Beyond the primary focus on anticancer properties, the versatile scaffold of this compound and its analogs has prompted investigations into a broader spectrum of biological activities. These explorations have unveiled potential applications in combating microbial infections, parasitic diseases, and oxidative stress, highlighting the therapeutic promise of this chemical class.
Antimicrobial (Antibacterial, Antifungal) Properties
The indazole nucleus, a core component of the target compound, is recognized for its presence in various molecules with antimicrobial properties. nih.gov Similarly, the pyridine (B92270) ring is a common feature in numerous antimicrobial drugs. nih.gov The combination of these two heterocyclic systems in pyridinyl-indazole derivatives has led to the exploration of their efficacy against a range of bacterial and fungal pathogens.
Derivatives of the indazole scaffold have been synthesized and evaluated against several Gram-positive and Gram-negative bacterial strains. nih.gov For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were assessed for their activity against five Gram-positive bacteria, with some compounds exhibiting potent antibacterial effects comparable to the standard drug linezolid. nih.gov Specifically, compounds with particular substitutions demonstrated strong activity against S. aureus, S. pneumoniae, E. faecalis, B. subtilis, and S. xylosus. nih.gov
In the realm of antifungal research, various indazole derivatives have shown promising activity. Studies on 2,3-diphenyl-2H-indazole derivatives and their simplified analogs, such as 3-phenyl-1H-indazoles, have demonstrated growth inhibitory effects against different Candida species, including miconazole-resistant strains. mdpi.com Notably, 3-phenyl-1H-indazole derivatives exhibited broad activity against C. albicans and both miconazole-susceptible and resistant C. glabrata. mdpi.com Furthermore, hybrid compounds combining pyridine with imidazole (B134444) or benzimidazole (B57391) moieties have displayed significant antifungal activity against human and plant fungal pathogens. nih.gov
| Analog Class | Test Organism | Activity Noted |
|---|---|---|
| 3-(Pyridin-3-yl)-2-oxazolidinones | Staphylococcus aureus | Strong antibacterial activity |
| 3-(Pyridin-3-yl)-2-oxazolidinones | Streptococcus pneumoniae | Strong antibacterial activity |
| 3-Phenyl-1H-indazoles | Candida albicans | Broad antifungal activity |
| 3-Phenyl-1H-indazoles | Candida glabrata (miconazole-resistant) | Broad antifungal activity |
| Hybrid bis-(imidazole)-pyridine | Candida parapsilosis | Excellent antifungal activity |
Antiviral and Antiparasitic Activities
The structural motifs present in this compound have also been associated with antiviral and antiparasitic potential. The indazole ring system is a known pharmacophore in compounds exhibiting anti-HIV activity. nih.gov While direct antiviral data for the specific target compound is limited, related heterocyclic systems have been investigated. For example, novel 1,2,3-triazoles linked to a pyrazole (B372694) moiety have been evaluated for their in vitro effects on the growth of SARS-CoV-2, with many derivatives showing potent cellular anti-COVID-19 activity. nih.gov
In the context of parasitic diseases, which include malaria, leishmaniasis, and trypanosomiasis, various heterocyclic compounds containing indazole or pyridine rings have been a focus of drug discovery efforts. nih.gov Benzimidazole derivatives, which share structural similarities with indazoles, have been investigated as broad-spectrum antiprotozoal agents against Plasmodium falciparum, the parasite responsible for malaria. nih.gov
Research into the antileishmanial and trypanocidal activities of related compounds has also been undertaken. For instance, spiro-containing derivatives have been identified as inhibitors of trypanothione (B104310) reductase, a key enzyme in Trypanosoma brucei, the parasite causing Human African Trypanosomiasis. plos.org One such derivative demonstrated the ability to impede the growth of T. brucei parasites in vitro. plos.org Furthermore, studies on nitropyrazole derivatives have shown activity against Trichomonas vaginalis and Entamoeba invadens. nih.gov While these compounds were inactive against Plasmodium berghei in one study, the broader class of nitrogen-containing heterocycles remains a significant area of interest for antiparasitic drug development. nih.gov
| Analog Class | Parasite | Activity Noted |
|---|---|---|
| Spiro-containing derivatives | Trypanosoma brucei | Inhibition of parasite growth |
| Nitropyrazole derivatives | Trichomonas vaginalis | Activity similar to metronidazole |
| Nitropyrazole derivatives | Entamoeba invadens | Activity similar to metronidazole |
| Benzimidazole derivatives | Plasmodium falciparum | Efficacious against the parasite |
Antioxidant Activity Investigations
Oxidative stress is implicated in a multitude of pathological conditions, and compounds with antioxidant properties are of significant therapeutic interest. Both indazole and pyridine moieties have been incorporated into molecules designed to act as antioxidants. nih.govnih.gov The antioxidant potential of various analogs has been assessed through established in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net
For example, a study on tetrahydroindazole (B12648868) derivatives revealed that while some compounds showed moderate DPPH radical scavenging activity, others were highly active in the ABTS assay. researchgate.net Another investigation into pyrazole derivatives, which are structurally related to indazoles, reported that certain 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones exhibited potent radical scavenging activity against the DPPH radical. nih.gov The pyrazole ring itself is considered to have antioxidant activity, potentially through the enhancement of antioxidant enzymes. nih.gov
Furthermore, a novel catechol hydrazinyl-thiazole derivative demonstrated a significantly higher capacity to scavenge ABTS radicals compared to the standard antioxidant, trolox. mdpi.com These findings underscore the potential of heterocyclic compounds, including those with indazole and pyridine frameworks, to act as effective antioxidants.
| Analog Class | Assay | Activity Noted |
|---|---|---|
| Tetrahydroindazoles | DPPH | Moderate radical scavenging |
| Tetrahydroindazoles | ABTS | High radical scavenging activity |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH | Potent radical scavenging activity |
| Catechol hydrazinyl-thiazole derivative | ABTS | Higher activity than trolox |
Computational and Theoretical Chemistry of 3 Pyridin 2 Yl 1h Indazol 5 Amine and Analogs
Molecular Docking Studies for Ligand-Target Recognition and Binding Site Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
In studies of analogs of 3-(pyridin-2-yl)-1H-indazol-5-amine, molecular docking has been pivotal in identifying key interactions with various protein targets. For instance, a series of 3-amine/alkoxy substituted-azaindazoles, which are structurally related to the title compound, were subjected to molecular docking studies with Murine double minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) proteins. The results revealed significant binding interactions with active site amino acids. One compound, N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine, demonstrated a particularly high binding energy of -359.20 kcal/mol with the MDM2 receptor, forming hydrogen bonds with GLN72 and HIS73.
Similarly, docking studies of novel indazole derivatives with a renal cancer-related protein (PDB ID: 6FEW) identified compounds with high binding energies, indicating strong potential for inhibition. nih.gov Specifically, derivatives 8v, 8w, and 8y showed the highest binding energies, suggesting favorable interactions within the protein's active site. nih.gov
In another relevant study, thiophenyl thiazolyl-pyridine hybrids were docked against the Epidermal Growth Factor Receptor (EGFR). The compounds were observed to interact via hydrogen bonding, with the amine moiety of the pyridine (B92270) ring playing a crucial role in binding to the Asp831 residue. The binding energies for these interactions were found to be in the range of -24.22 to -24.45 kcal/mol. nih.gov These examples underscore the power of molecular docking to elucidate the structural basis of ligand-target recognition and to guide the design of more potent and selective inhibitors based on the pyridinyl-indazole scaffold.
Table 1: Examples of Molecular Docking Studies on Analogs
| Compound/Analog Class | Target Protein | Key Interacting Residues | Reported Binding Energy (kcal/mol) |
|---|---|---|---|
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 | GLN72, HIS73 | -359.20 |
| 3-Amine/alkoxy substituted-azaindazoles | PBR | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | -257.92 to -286.37 |
| Thiophenyl thiazolyl-pyridine hybrids | EGFR | Asp831, Lys721, Arg817 | -24.22 to -24.45 |
| Novel Indazole Derivatives (8v, 8w, 8y) | Renal Cancer Protein (6FEW) | Not specified | Highest among tested derivatives |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics
For example, MD simulations were conducted on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which are analogs of this compound, in complex with cyclin-dependent kinases (CDK2/4/6). nih.gov These simulations validated the docking results and revealed that polar interactions, particularly electrostatic interactions with key lysine (B10760008) and aspartate residues (Lys33/35/43 and Asp145/158/163), were crucial for the bioactivity of these inhibitors. nih.gov The nonpolar interactions with isoleucine residues (Ile10/12/19) were also identified as important for the potency of the inhibitors. nih.gov
In a study of thiazolidinedione-1,3,4-oxadiazole derivatives, MD simulations were used to assess the stability of the ligand-protein complexes with α-amylase and α-glucosidase. wiley-vch.de The results from these simulations provide a deeper understanding of the binding stability and the conformational dynamics that govern the inhibitory activity of these compounds. Such studies are critical for confirming the viability of a potential drug candidate and for refining its structure to improve its dynamic interaction with the target.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. These calculations provide insights into the electronic structure, reactivity, and energetic landscape of compounds like this compound.
DFT calculations are frequently used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.
A DFT study on novel indazole derivatives revealed that certain compounds possessed a substantial HOMO-LUMO energy gap, indicating greater stability. nih.govrsc.org The distribution of these frontier orbitals across the molecule helps in identifying the regions susceptible to electrophilic and nucleophilic attack. nih.gov
The Molecular Electrostatic Potential (ESP) is another important descriptor derived from DFT calculations. ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a study of phenanthroline diamide (B1670390) extractants, ESP maps showed that the most negative ESP values were located on the nitrogen atoms of the phenanthroline skeleton and the oxygen atoms of the amide groups, indicating these are the preferred sites for binding to metal ions. acs.org For this compound, similar calculations would highlight the nucleophilic character of the pyridine nitrogen and the amino group, which are likely to be key sites for intermolecular interactions.
Indazole derivatives can exist in different tautomeric forms, and their relative stability can significantly influence their biological activity. nih.gov DFT calculations are an excellent method for determining the energies of these tautomers and thus predicting the most stable form. For indazoles, the 1H- and 2H-tautomers are the most common. Thermodynamic calculations have generally shown that the 1H-indazole is the more stable and predominant form over the 2H-indazole. nih.gov
A study on the tautomerism of pyridinylbutane-1,3-diones using DFT calculations at the B3LYP/6-311++G(d,p) level of theory successfully investigated the structures, tautomerism, and conformations of these molecules. nih.govruc.dk This approach can be directly applied to this compound to analyze its tautomeric equilibrium between the 1H and 2H forms and to understand how the pyridine substituent influences this balance.
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. These models can then be used as templates for virtual screening of large compound libraries to identify new potential lead compounds. nih.gov
In a study on imidazo[1,2-a]pyridine (B132010) derivatives, a collaborative virtual screening effort was undertaken to explore and validate a screening hit. wikipedia.org This in silico probing of several proprietary libraries led to a rapid expansion of the chemical series and an improvement in antiparasitic activity, demonstrating the power of virtual screening in hit-to-lead optimization. wikipedia.org The subsequent investigation of the pharmacophore opened avenues for further improvements. wikipedia.org
Similarly, pharmacophore models were developed for pyridin-2(1H)-one derivatives to study their selective anticancer activity. nih.gov The models revealed that the occupation of a specific aromatic sub-site was linked to potent anticancer activity, guiding the design of more selective compounds. nih.gov For this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (the amino group and the indazole N-H), a hydrogen bond acceptor (the pyridine nitrogen), and an aromatic ring system. Such a model would be invaluable for screening large databases to discover novel compounds with similar biological activities. elsevierpure.comnih.govresearchgate.net
Topological and Intermolecular Interaction Analyses (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) Index)
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define chemical concepts such as atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM can identify and characterize both covalent and non-covalent interactions by locating critical points in the electron density. nih.gov For instance, a positive value of the Laplacian of the electron density (∇²ρ) at a bond critical point is indicative of a non-covalent interaction, such as a hydrogen bond. nih.gov This method has been applied to study non-covalent interactions in systems like furan (B31954) clusters. nih.gov
The Non-Covalent Interaction (NCI) index is a visualization tool that helps in identifying and characterizing non-covalent interactions in three-dimensional space based on the electron density and its reduced density gradient. wikipedia.orgchemtools.org NCI plots generate isosurfaces that are colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. chemtools.org
Future Research Directions and Opportunities
Exploration of Novel and Sustainable Synthetic Pathways for Indazole Derivatives
The development of efficient and environmentally benign synthetic methodologies is crucial for the exploration of diverse chemical space around the 3-(pyridin-2-yl)-1H-indazol-5-amine core. Traditional methods for indazole synthesis can sometimes involve harsh reaction conditions and the use of hazardous reagents. samipubco.com Future research should prioritize the development of novel and sustainable synthetic routes.
Modern synthetic strategies such as microwave-assisted synthesis, ultrasound-promoted reactions, and the use of green catalysts and solvents are gaining traction in the synthesis of nitrogen-containing heterocycles. nih.govresearchgate.netresearchgate.net For instance, one-pot multicomponent reactions offer an atom-economical approach to generate complex molecules from simple starting materials in a single step, reducing waste and purification efforts. researchgate.net Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven effective for the functionalization of the indazole nucleus, allowing for the introduction of various substituents at specific positions. nih.gov A recent study demonstrated the synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (B68940) with a high yield in a short reaction time, which can then undergo Suzuki coupling to introduce diverse aryl or heteroaryl groups. nih.gov
Furthermore, the exploration of flow chemistry presents an opportunity for the safe, scalable, and continuous production of indazole derivatives. This technology can offer precise control over reaction parameters, leading to improved yields and purity. The development of greener approaches, such as the use of copper oxide nanoparticles on activated carbon as a heterogeneous catalyst, has been reported for the synthesis of 2H-indazoles and could be adapted for 1H-indazole derivatives. nih.gov
Table 1: Examples of Sustainable Synthetic Approaches for Heterocycles
| Synthetic Approach | Description | Key Advantages |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, and often milder reaction conditions. |
| Ultrasound-Promoted Reactions | Employs ultrasonic waves to enhance chemical reactivity. | Improved reaction rates and yields, particularly for heterogeneous reactions. |
| Multicomponent Reactions | Combines three or more reactants in a single step to form a complex product. | High atom economy, reduced waste, and simplified purification. |
| Heterogeneous Catalysis | Uses a catalyst in a different phase from the reactants. | Easy separation and recycling of the catalyst, leading to more sustainable processes. |
| Flow Chemistry | Performs chemical reactions in a continuous flowing stream. | Precise control over reaction parameters, enhanced safety, and scalability. |
Rational Design Strategies for Enhanced Selectivity, Potency, and Metabolic Stability
Rational drug design, guided by an understanding of the target's three-dimensional structure and the compound's structure-activity relationships (SAR), is paramount for optimizing the therapeutic profile of this compound derivatives. The indazole scaffold is a known "privileged" structure, particularly for inhibiting protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.govrsc.org
Future design strategies should focus on several key aspects:
Improving Selectivity: Many kinase inhibitors suffer from off-target effects due to the high degree of similarity in the ATP-binding sites across the kinome. Computational modeling can help identify subtle differences between the target kinase and other kinases, allowing for the design of more selective inhibitors. For example, targeting specific residues within the kinase binding pocket, such as Arg220, Thr217, or Glu177 in Aurora kinases, can confer isoform selectivity. nih.govresearchgate.net
Enhancing Potency: Structure-based drug design can be employed to optimize the interactions of the indazole core and its substituents with the target protein. The 1H-indazole-3-amine moiety is a known hinge-binding fragment, and modifications to the pyridine (B92270) ring or the amine group can lead to improved potency. nih.gov For instance, the introduction of specific substituents on the pyridine ring could lead to additional hydrogen bonding or hydrophobic interactions within the target's active site. nih.gov
Improving Metabolic Stability: Poor metabolic stability is a common reason for the failure of drug candidates in development. The indazole ring itself is generally less susceptible to phase I and II metabolism compared to bioisosteres like phenol. biotech-asia.org However, other parts of the molecule may be metabolically labile. In silico prediction of sites of metabolism can guide the modification of the molecule to block these metabolic "hotspots." For example, replacing a metabolically unstable group with a more robust one, or altering the electronic properties of the molecule, can significantly improve its metabolic profile.
Table 2: Key Considerations for Rational Drug Design
| Design Strategy | Objective | Example Application |
| Structure-Based Drug Design | To design molecules that fit precisely into the binding site of a biological target. | Using the crystal structure of a kinase to design inhibitors with improved potency and selectivity. |
| Ligand-Based Drug Design | To design new molecules based on the properties of known active compounds. | Developing a pharmacophore model from a series of active indazole derivatives to guide the design of new analogs. |
| Fragment-Based Drug Design | To identify small molecular fragments that bind to a target and then grow or link them to create a potent lead compound. | Screening a fragment library to identify small molecules that bind to a novel biological target. |
| In Silico ADME Prediction | To computationally predict the Absorption, Distribution, Metabolism, and Excretion properties of a molecule. | Using software to predict the oral bioavailability and metabolic stability of a designed compound before synthesis. researchgate.netresearchgate.netnih.gov |
Identification and Validation of Novel Biological Targets and Mechanisms of Action
While the indazole scaffold is prevalent in kinase inhibitors, exploring other potential biological targets for this compound and its derivatives could open up new therapeutic avenues. nih.govrsc.org The diverse biological activities reported for indazole-containing compounds, including anti-inflammatory, antibacterial, and anti-HIV properties, suggest that this scaffold can interact with a wide range of biological targets. nih.gov
Future research should involve:
Target Identification Studies: Employing techniques such as chemical proteomics and affinity-based pulldown assays to identify the direct binding partners of this compound within the cell.
Phenotypic Screening: Testing the compound and its derivatives in various cell-based assays to identify novel and unexpected biological activities. This could uncover new therapeutic applications beyond oncology.
Mechanism of Action Studies: Once a potential target is identified, detailed biochemical and cellular assays are necessary to validate the target and elucidate the precise mechanism by which the compound exerts its effect.
Recent research has identified novel kinase targets for indazole-based compounds, such as Aurora kinases, which are critical for cell cycle regulation and are overexpressed in many cancers. nih.govresearchgate.net Furthermore, some indazole derivatives have shown activity against fibroblast growth factor receptors (FGFR), which are implicated in various cancers. benthamdirect.com The validation of such novel targets for this compound derivatives could lead to the development of first-in-class therapies.
Development of Advanced Computational Methodologies for Predictive Modeling in Chemical Biology
The integration of advanced computational methodologies is essential to accelerate the drug discovery process and reduce the reliance on costly and time-consuming experimental work. Future research in this area should focus on developing and applying more sophisticated predictive models.
Key areas for advancement include:
Enhanced ADMET Prediction: While current in silico ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are useful, there is a need for more accurate and comprehensive prediction of human pharmacokinetics and toxicity. nih.gov Machine learning and artificial intelligence are being increasingly used to develop more sophisticated models that can learn from large datasets of experimental data. ibm.com
Predictive Toxicology: Developing computational models that can accurately predict potential toxicities, such as cardiotoxicity or hepatotoxicity, early in the drug discovery process is a high priority. This would allow for the deselection of potentially harmful compounds before they enter preclinical development.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can provide a more accurate description of the interactions between a ligand and its target protein by treating the active site with a higher level of theory (quantum mechanics) while the rest of the protein is treated with a more computationally efficient method (molecular mechanics). This can lead to more accurate predictions of binding affinities and reaction mechanisms.
By embracing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and its derivatives, ultimately leading to the development of novel and effective medicines for a range of diseases.
Q & A
Basic Research Questions
What are the common synthetic routes for 3-(pyridin-2-yl)-1H-indazol-5-amine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling pyridine and indazole precursors. A widely used method is the Ullmann-type coupling under basic conditions, where halogenated pyridine derivatives react with indazole-5-amine intermediates. For example, 2-chloropyridine derivatives can react with 5-aminoindazole in the presence of a copper catalyst and a base like K2CO3 at 120–140°C, achieving yields of 60–75% . Solvent choice (e.g., DMF vs. DMSO) and reaction time (12–24 hours) critically affect purity and yield due to competing side reactions like dehalogenation or over-alkylation.
Key Optimization Parameters:
| Parameter | Range Tested | Optimal Condition | Yield Impact |
|---|---|---|---|
| Temperature | 80–160°C | 140°C | Maximizes coupling efficiency |
| Catalyst Loading | 5–20 mol% CuI | 10 mol% | Balances cost and reactivity |
| Base | K2CO3, Cs2CO3 | K2CO3 | Reduces byproduct formation |
How is structural characterization of this compound performed, and what analytical discrepancies require resolution?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard. For example, <sup>1</sup>H-NMR should show:
- Pyridinyl protons as doublets (δ 8.2–8.5 ppm, J = 4–6 Hz).
- Indazole NH2 as a broad singlet (δ 5.5–6.0 ppm).
Discrepancies arise when tautomeric forms (e.g., indazole vs. pyrazole) are present. X-ray crystallography resolves ambiguity by confirming the indazole-pyridine linkage . Infrared (IR) spectroscopy can detect NH stretching (3300–3500 cm<sup>−1</sup>) but may overlap with solvent peaks, necessitating deuterated solvents for clarity .
Advanced Research Questions
How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for coupling reactions. For instance, ICReDD’s reaction path search methods use Gaussian-based simulations to identify low-energy pathways, reducing experimental trial-and-error . Hybrid approaches combining density functional theory (B3LYP/6-31G*) and molecular dynamics simulate solvent effects, guiding solvent selection (e.g., DMF’s polarity stabilizes intermediates better than THF) .
Example Workflow:
Pre-optimization: Generate 3D conformers using Merck Molecular Force Field (MMFF).
DFT Analysis: Calculate Gibbs free energy for intermediates.
Experimental Validation: Prioritize pathways with ΔG < 25 kcal/mol.
How do steric and electronic effects in analogs influence biological activity, and how are these contradictions resolved?
Methodological Answer:
Structural analogs with substituents at the pyridinyl 4-position or indazole 1-position show varied bioactivity. For example:
| Analog | Substituent | IC50 (μM) | Notes |
|---|---|---|---|
| 3-(Pyridin-4-yl)-1H-indazol-5-amine | Pyridine N at 4-position | 0.12 | Enhanced kinase inhibition |
| 3-(Pyridin-2-yl)-1-methylindazol-5-amine | Methyl at indazole 1-position | 2.5 | Reduced solubility |
Contradictions arise when electron-withdrawing groups (e.g., -NO2) improve binding affinity but reduce solubility. Resolution involves:
- QSAR Modeling: Correlate logP and Hammett constants with activity.
- Co-crystallization Studies: Validate binding modes (e.g., pyridinyl N coordination to metal ions in enzymes) .
What strategies address low reproducibility in biological assays involving this compound?
Methodological Answer:
Reproducibility issues often stem from:
- Tautomerism: Indazole NH tautomers alter binding. Use DMSO-d6 in NMR to confirm dominant tautomer .
- Aggregation: Dynamic light scattering (DLS) detects aggregates; add 0.1% Tween-20 to assays.
- Enzyme Lot Variability: Pre-screen enzymes via SDS-PAGE and activity assays.
Experimental Design:
- Factorial Design: Test variables (pH, temperature, solvent) in a 2<sup>3</sup> matrix to identify critical factors .
- Positive Controls: Include known inhibitors (e.g., staurosporine) to benchmark activity.
How are conflicting spectral data (e.g., NMR vs. MS) reconciled during characterization?
Methodological Answer:
Conflicts arise from isotopic patterns (MS) vs. proton environments (NMR). For example:
- MS Clusters: Isotopic peaks (e.g., Cl vs. Br) misassigned as adducts. Use HRMS with <5 ppm error.
- NMR Splitting: Overlapping signals from rotamers. Use 2D NMR (COSY, HSQC) to resolve coupling .
Case Study:
A reported [M+H]<sup>+</sup> at m/z 226.0981 (calc. 226.0978) confirms molecular formula, while <sup>13</sup>C-NMR resolves ambiguity between C-3 and C-5 substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
